molecular formula C21H16N2O2 B251907 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No. B251907
M. Wt: 328.4 g/mol
InChI Key: YJOYLHFZAHHYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as BZPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZPAA is a white crystalline powder with a molecular formula of C21H16N2O2 and a molecular weight of 332.36 g/mol.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves its ability to bind to and inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine, which is essential for proper cognitive function.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in lab experiments is its ability to selectively target specific enzymes, which can provide insights into their role in various biological processes. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to further explore its anti-cancer properties and its potential use in combination with other anti-cancer agents. Additionally, the development of more selective N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide analogs could provide valuable insights into the role of specific enzymes in various biological processes.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 2-aminobenzoxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide as the final product.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated as a potential anti-cancer agent due to its ability to induce cell death in cancer cells. N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C21H16N2O2/c24-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,22,24)

InChI Key

YJOYLHFZAHHYAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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